molecular formula C10H9N3O B2809795 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile CAS No. 2034154-04-4

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Cat. No.: B2809795
CAS No.: 2034154-04-4
M. Wt: 187.202
InChI Key: QXILSMJDSZEPIV-UHFFFAOYSA-N
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Description

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile is a versatile chemical compound known for its unique properties and wide range of applications in scientific research. This compound is particularly significant in fields such as drug discovery and material science, making it a promising candidate for future breakthroughs.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile are not fully understood yet. It is known that pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity .

Cellular Effects

The cellular effects of this compound are still under investigation. It has been found that related compounds exhibit potent cytotoxic activities with minimal selectivity toward normal cells . This suggests that this compound may also have significant effects on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile typically involves a three-component Dimroth reaction. This reaction includes the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate. The reaction is carried out under dry alcohol conditions, yielding nicotinonitrile derivatives in fair to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of automated reactors and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile has a broad spectrum of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile include other nicotinonitrile derivatives and pyridine-based compounds. Examples include:

  • 4-(Thiophen-2-yl)nicotinonitriles
  • Nicotinic acid derivatives
  • Pyridine-2(H)-one derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and the specific functional groups it possesses. These attributes contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

5-(2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILSMJDSZEPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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